4-Ethylpyridazine
Description
Significance of Pyridazine (B1198779) Derivatives in Contemporary Chemical Research
Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in modern chemical research. rjptonline.orgscholarsresearchlibrary.com The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, serves as a versatile scaffold for developing new pharmacologically active molecules and functional materials. scholarsresearchlibrary.comwikipedia.org Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in drug design. nih.gov
The significance of pyridazine derivatives stems largely from their broad spectrum of biological activities. These compounds are integral to medicinal chemistry and drug discovery, with research demonstrating their potential as anticancer, antihypertensive, anti-inflammatory, antibacterial, antifungal, and antiviral agents. rjptonline.orgsarpublication.comjocpr.comresearchgate.netresearchgate.net For instance, certain pyridazine-containing drugs, such as Ensartinib and Ponatinib, are used in clinical practice for cancer treatment. acs.org Beyond pharmaceuticals, pyridazine derivatives are also crucial in agrochemical research, where they have been developed as herbicides, insecticides, and plant growth regulators. jocpr.comscilit.comliberty.edu In materials science, the pyridazine core is of interest for its fluorescent properties, with potential applications in OLEDs, sensors, and lasers. researchgate.netfrontiersin.org The ease of functionalization at various positions on the pyridazine ring makes it a valuable building block for designing novel compounds with tailored properties. sarpublication.comresearchgate.net
Table 1: Reported Biological Activities of Pyridazine Derivatives
| Biological Activity | Reference(s) |
|---|---|
| Anticancer / Antitumor | rjptonline.orgacs.orgresearchgate.net |
| Antihypertensive | scholarsresearchlibrary.comsarpublication.comrjptonline.org |
| Anti-inflammatory | rjptonline.orgsarpublication.comjocpr.com |
| Antimicrobial / Antibacterial | sarpublication.comresearchgate.neteurekaselect.com |
| Antiviral / Anti-HIV | scholarsresearchlibrary.comjocpr.comresearchgate.net |
| Antifungal | rjptonline.orgjocpr.comacs.org |
| Analgesic | rjptonline.orgsarpublication.comeurekaselect.com |
| Anticonvulsant | rjptonline.orgsarpublication.comresearchgate.net |
| Antidiabetic | rjptonline.orgscholarsresearchlibrary.com |
| Antidepressant | rjptonline.orgscholarsresearchlibrary.comresearchgate.net |
| Agrochemical (Herbicidal, Insecticidal) | sarpublication.comjocpr.comscilit.com |
Historical Development of Pyridazine Chemistry and Analogues
The history of pyridazine chemistry began in 1886 when Emil Fischer first synthesized a pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org Despite this early synthesis, significant progress in the application of pyridazines was slow for many decades, largely because no naturally occurring pyridazine compounds were known. liberty.edu
A pivotal moment came in 1971 with the discovery that certain bacteria, such as Streptomyces jamaicensis, produce pyridazine derivatives, specifically hexahydropyridazines. liberty.edu Shortly thereafter, pyridazomycin, the first antifungal antibiotic with a pyridazine structure, was isolated from Streptomyces violaceoniger. liberty.edu These discoveries marked the beginning of recognizing the pharmaceutical utility of the pyridazine scaffold.
Since then, all other pyridazine derivatives have been the result of chemical synthesis. liberty.edu The latter half of the 20th century and the early 21st century have seen a surge of interest in pyridazine chemistry, driven by the wide range of biological activities exhibited by its synthetic analogues. scholarsresearchlibrary.combeilstein-journals.org Modern synthetic methods, including palladium-catalyzed cross-coupling reactions and inverse-electron-demand Diels-Alder reactions, have greatly expanded the ability to create complex and multi-substituted pyridazine molecules. jocpr.comrsc.org This has led to the development of numerous compounds with applications in medicine and agriculture, solidifying the importance of the pyridazine heterocycle in contemporary science. researchgate.netbeilstein-journals.org
Rationale for Focused Academic Inquiry into 4-Ethylpyridazine
While broad research focuses on complex pyridazine derivatives, academic inquiry into simpler, specific analogues like this compound is crucial for understanding fundamental chemical principles and for its role as a synthetic building block. The rationale for its study is not typically for its direct application but for the foundational knowledge it provides.
This compound serves as a model compound for investigating reaction mechanisms and synthetic methodologies. For example, it has been used in studies exploring the C-sulfonylation of 4-alkylpyridines, a reaction that proceeds through an alkylidene dihydropyridine (B1217469) intermediate. acs.orgnih.gov Such research helps to develop new ways to functionalize pyridines, which are essential scaffolds in many drugs and chemicals. nih.gov The ethyl group at the 4-position provides a specific site for studying C-H activation and the influence of electronic and steric effects on the reactivity of the pyridine (B92270) ring. liberty.edunih.gov
In coordination chemistry, 4-Ethylpyridine (B106801) functions as a Lewis base ligand. It has been used to stabilize otherwise unstable chemical species, such as dihypoiodites, through the formation of O–I–N halogen bonds. rsc.org Studies involving 4-Ethylpyridine also explore its metal-ligand interactions, for instance with Zn-porphyrin, which can be analyzed by mass spectrometry to understand binding and recognition processes. sigmaaldrich.com
Furthermore, the synthesis of this compound itself, often achieved through methods like the Wolff-Kishner reduction of 4-acetylpyridine, contributes to the broader library of synthetic protocols for alkyl-substituted heterocycles. chemicalbook.com By studying the physicochemical properties of this simple molecule, researchers can better predict the behavior of more complex derivatives.
Table 2: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₆H₈N₂ | - |
| Molecular Weight | 108.14 g/mol | - |
| Appearance | Clear colorless to yellowish liquid | chemicalbook.com |
| Boiling Point | 164-170 °C | chemsynthesis.com |
| Density | 0.942 g/mL at 25 °C | sigmaaldrich.comchemsynthesis.com |
| Refractive Index | 1.5010 (at 20 °C) | sigmaaldrich.comchemsynthesis.com |
| Synthesis Method | A solution of lithium diisopropylamide prepared from diisopropylamine (B44863) and n-butyllithium is treated with 4-methylpyridazine (B73047), followed by reaction with ethyl iodide. | prepchem.com |
Overview of Current Research Trajectories Involving Pyridazines
Current research involving the pyridazine scaffold is diverse and continues to expand into new scientific frontiers. The adaptability of the pyridazine ring allows for its incorporation into a wide array of molecular designs, targeting various biological and material science applications. researchgate.netresearchgate.net
A major trajectory remains in medicinal chemistry and drug discovery . Researchers are actively designing and synthesizing novel pyridazine derivatives as targeted inhibitors for various diseases. This includes the development of potent inhibitors for cyclin-dependent kinases (CDKs) and JNK1 pathways for cancer therapy, as well as pantothenate kinase (PANK) activators for treating neurodegenerative diseases. acs.orgacs.orgnih.gov The pyridazine core is also being explored for its potential in creating new antimicrobial, antidiabetic, and cardiovascular agents. rjptonline.orgsarpublication.com
In the field of materials science , pyridazines are being investigated for their optoelectronic properties. They are used as building blocks for thermally activated delayed fluorescence (TADF) emitters, which are critical components for the next generation of energy-efficient Organic Light-Emitting Diodes (OLEDs). frontiersin.org The inherent electronic properties of the diazine ring are being leveraged to create materials with fast delayed emission and high efficiency. frontiersin.org
Agrochemical research continues to be a significant area, with a focus on developing more effective and environmentally benign herbicides and insecticides based on the pyridazine structure. researchgate.netliberty.edu
Furthermore, synthetic methodology itself is an active research area. Chemists are continuously developing more efficient, regioselective, and sustainable methods for synthesizing substituted pyridazines, which in turn facilitates progress in all other areas of application. rsc.orgresearchgate.net
Table 3: Key Current Research Areas for Pyridazine Derivatives
| Research Area | Focus | Example Application / Target | Reference(s) |
|---|---|---|---|
| Oncology | Targeted Therapy | Cyclin-Dependent Kinase (CDK) Inhibitors, JNK1 Inhibitors | acs.orgnih.gov |
| Neurodegeneration | Enzyme Activation | Pantothenate Kinase (PANK) Activators | acs.org |
| Materials Science | Optoelectronics | Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs | frontiersin.org |
| Agrochemicals | Crop Protection | Herbicides that inhibit photosynthesis | liberty.edu |
| Synthetic Chemistry | Method Development | Regioselective synthesis via Diels-Alder reactions, C-H activation | rsc.orgnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
4-ethylpyridazine |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-4-7-8-5-6/h3-5H,2H2,1H3 |
InChI Key |
XGHABZPSYISTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction and Functionalization of 4 Ethylpyridazine
De Novo Ring Synthesis Approaches to the Pyridazine (B1198779) Core
The fundamental construction of the pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, can be achieved through several elegant synthetic pathways. These methods typically involve the strategic combination of acyclic precursors to forge the heterocyclic system.
Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives
A classic and widely employed method for constructing the pyridazine nucleus is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. researchgate.netchemtube3d.com This approach leverages the nucleophilicity of the hydrazine nitrogens to attack the carbonyl carbons, followed by dehydration to yield the dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com The versatility of this method lies in the accessibility of various substituted 1,4-dicarbonyl compounds, which allows for the introduction of substituents onto the pyridazine ring at the outset. For the synthesis of a 4-ethylpyridazine derivative, a precursor such as a 3-ethyl-1,4-dicarbonyl compound would be required.
Multicomponent reactions offer a more streamlined approach to pyrazole (B372694) and related diazine synthesis, often involving the in situ generation of the necessary dicarbonyl intermediates. beilstein-journals.orgnih.gov For instance, the Knorr synthesis, a cornerstone of pyrazole chemistry, involves the cyclocondensation of β-ketoesters with hydrazines. beilstein-journals.orgnih.gov While directly focused on pyrazoles, the underlying principles of cyclocondensation with hydrazine are highly relevant to pyridazine synthesis.
A notable example involves the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) in methanol (B129727) at room temperature to form 5,6-fused ring pyridazines. liberty.edu This transformation highlights the utility of cyclic 1,4-dicarbonyl precursors in generating fused pyridazine systems.
| Precursor Type | Reagent | Product Type | Reference |
| 1,4-Diketone | Hydrazine | Dihydropyridazine (then oxidized) | chemtube3d.com |
| 1,2-Diacylcyclopentadiene | Hydrazine Hydrate | 5,6-Fused Ring Pyridazine | liberty.edu |
| β-Ketoester | Hydrazine | Pyrazolone (related diazine) | beilstein-journals.orgnih.gov |
Strategies Involving Open-Chain Precursors
The synthesis of pyridazines from open-chain precursors is not limited to 1,4-dicarbonyl compounds. Aza-Diels-Alder reactions provide a powerful tool for the regioselective synthesis of pyridazine derivatives. organic-chemistry.org Specifically, the inverse electron-demand aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines and electron-rich dienophiles like 1-propynylamines can yield highly substituted pyridazines under neutral, metal-free conditions. organic-chemistry.org This method offers a high degree of functional group compatibility and control over the substitution pattern of the final product.
Another innovative approach involves the copper-mediated coupling and annulation of saturated ketones with acylhydrazones. rsc.org This method allows for the expeditious synthesis of polysubstituted pyridazines from readily available starting materials in a single step. The regioselectivity of this transformation can be controlled by modifying the ketone structure and reaction conditions, leading to either 3,4,6-trisubstituted or 3,5-disubstituted pyridazines. rsc.org
Advanced Catalytic Methods for Pyridazine Annulation
Modern organometallic catalysis has introduced sophisticated methods for the construction of the pyridazine core. Rhodium(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes represents a significant advancement in this area. nih.gov This transformation proceeds via a hydrazoyl C-H activation, a relatively unexplored pathway, and allows for the synthesis of a broad range of pyrrolopyridazines and azolopyridazines. nih.gov The use of a commercially available and air-stable Rh(III) precatalyst makes this method practical for the rapid assembly of complex heterocyclic systems.
Furthermore, photocatalytic two-component annulation reactions provide a light-driven method for the synthesis of saturated heterocycles, which can be precursors to aromatic pyridazines. acs.org This strategy involves the generation of a reactive radical from a redox-active precursor, which then undergoes addition to an alkene, followed by cyclization. acs.org
Post-Cyclization Functionalization of Pyridazine Scaffolds
Once the pyridazine ring is formed, its further elaboration can be achieved through a variety of functionalization reactions. These methods are crucial for introducing specific substituents, such as the ethyl group in this compound, or for creating more complex molecular architectures.
Regioselective Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom onto the pyridazine ring is a key strategic step, as it opens the door to a wide array of powerful cross-coupling reactions. chemrxiv.orguni-muenchen.denih.gov The ability to control the position of halogenation is paramount for the synthesis of specific isomers.
Regioselective halogenation of pyridines and related azines can be challenging due to the electronic nature of the ring. chemrxiv.org However, various methods have been developed to achieve this selectivity. For instance, highly regioselective halogenation of pyridine (B92270) N-oxides provides a practical route to 2-halo-substituted pyridines. nih.gov While not directly on pyridazine, this illustrates the principle of using an activating group to direct halogenation. More direct methods for N-heterocycles, including the use of sodium chlorite (B76162) or bromite (B1237846) as the halogen source for imidazo[1,2-a]pyridines, have also been reported. researchgate.net An efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines utilizes potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. nih.gov
The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl systems. nih.govcore.ac.uk This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.govnih.gov
In the context of pyridazine chemistry, a halogenated pyridazine can be coupled with an appropriate boronic acid to introduce a wide range of aryl and heteroaryl substituents. nih.govresearchgate.net For the synthesis of a 4-aryl-substituted pyridazine, one would start with a 4-halopyridazine and couple it with the desired arylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent system. nih.gov The efficiency and regioselectivity of the Suzuki-Miyaura coupling on dibrominated pyridazine derivatives have been demonstrated, allowing for the selective functionalization at specific positions. core.ac.uk
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.gov |
| N-(3',5'-dibromopyridin-2'-yl)pyridinium aminide | 3-Pyridylboronic acid | Not specified | N-(3'-(Pyridin-3-yl)-5'-bromopyridin-2'-yl)pyridinium aminide | core.ac.uk |
Sonogashira Coupling for Alkynyl Substituents
The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is highly effective for introducing alkynyl groups onto the pyridazine core. wikipedia.orgorganic-chemistry.org The general applicability of this reaction allows for the synthesis of various alkynylpyridazines, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. scirp.orgnih.gov
The reaction conditions for Sonogashira coupling can be mild, sometimes even proceeding at room temperature and in aqueous media, which enhances its utility in complex molecule synthesis. wikipedia.org For the synthesis of a 4-alkynylpyridazine, a 4-halopyridazine (e.g., 4-bromo- or 4-iodopyridazine) would be reacted with a terminal alkyne in the presence of the catalytic system.
Table 1: Representative Conditions for Sonogashira Coupling on Heteroaryl Halides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | scirp.org |
| Pd catalyst / CuI | DIPEA | NMP | 100 | acs.org |
This table presents general conditions that have been successfully applied to heteroaryl halides and can be adapted for pyridazine substrates.
Buchwald-Hartwig Amination for Amino Substituents
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org Its development has significantly broadened the scope of C-N bond formation, allowing for the synthesis of a wide range of amino-substituted aromatic and heteroaromatic compounds under relatively mild conditions. wikipedia.orgnih.gov
For the synthesis of 4-amino-substituted pyridazines, a 4-halopyridazine would be coupled with an appropriate amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved over time, with bidentate and sterically hindered phosphine ligands often providing higher yields and broader substrate scope. wikipedia.org This method provides a direct route to aminopyridazines, which are important structural motifs in medicinal chemistry.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Application | Reference |
| Palladium(II) complexes | Bidentate phosphines (e.g., BINAP, DPPF) | Strong bases (e.g., NaOtBu) | Coupling of primary amines with aryl iodides and triflates | wikipedia.org |
| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Synthesis of N-aryl-pyrimidin-2-amine derivatives | nih.gov |
This table showcases catalyst systems that have proven effective for the amination of various (hetero)aryl halides.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. mdpi.com These methods avoid the pre-functionalization of the substrate, thereby shortening synthetic sequences and reducing waste. mdpi.com For pyridazine systems, direct C-H functionalization offers a means to introduce substituents at positions that might be difficult to access through traditional methods.
Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has been extensively explored for the C-H functionalization of N-heterocycles. beilstein-journals.orgnih.gov The regioselectivity of these reactions is often controlled by the inherent electronic properties of the pyridazine ring or through the use of directing groups. mdpi.com For instance, the electron-deficient nature of the pyridazine ring can direct C-H activation to specific positions. Research into the direct arylation, alkylation, and alkenylation of pyridazine C-H bonds is an active area of investigation, promising more efficient routes to functionalized this compound derivatives. mdpi.commdpi.com
Nucleophilic Addition and Substitution Reactions on Pyridazine Rings
The electron-deficient nature of the pyridazine ring, resulting from the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. sphinxsai.comuoanbar.edu.iq Nucleophilic addition and substitution reactions are therefore fundamental transformations for this heterocyclic system.
Nucleophilic substitution readily occurs at positions 2 and 4 of the pyridazine ring when a suitable leaving group is present. quimicaorganica.org The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient carbon atom, forming a Meisenheimer-like intermediate, which then expels the leaving group to restore aromaticity. youtube.com
In the absence of a leaving group, strong nucleophiles such as organometallic reagents or hydrides can add to the pyridazine ring, a reaction that is analogous to the behavior of imines and carbonyls. quimicaorganica.org These addition reactions typically occur at the 2-position. quimicaorganica.org
Oxidation and Reduction Reactions Affecting the Pyridazine System
The pyridazine ring can undergo both oxidation and reduction reactions, which can be used to modify its electronic properties and introduce new functionalities.
Due to the presence of electron-deficient nitrogen atoms, the pyridazine ring is generally resistant to oxidation. However, oxidation can occur at the nitrogen atoms to form N-oxides. sphinxsai.com The formation of pyridazine N-oxides is a common reaction when treated with oxidizing agents like hydrogen peroxide. sphinxsai.com These N-oxides can then serve as substrates for further functionalization.
Conversely, the diazine ring system is readily reduced. sphinxsai.com Catalytic hydrogenation or reduction with dissolving metals can be employed to reduce the pyridazine ring to its partially or fully saturated counterparts, such as dihydropyridazines and hexahydropyridazines (piperidazines). uoanbar.edu.iq
Stereoselective Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure pyridazine derivatives is of significant interest, particularly in the context of medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
For pyridazine derivatives that are synthesized as a racemic mixture, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or a chiral amine. wikipedia.org These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orggoogle.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
Another powerful technique for separating enantiomers is chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govnih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. rasayanjournal.co.in For the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.
The use of safer and more environmentally benign solvents is a key aspect of green chemistry. rasayanjournal.co.in Water or bio-derived solvents are attractive alternatives to traditional volatile organic solvents. benthamdirect.com Additionally, solvent-free reaction conditions can offer significant environmental benefits by reducing waste and simplifying product purification. rasayanjournal.co.in
Microwave-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption. rasayanjournal.co.inresearchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are also highly desirable from a green chemistry perspective as they increase efficiency and reduce the number of synthetic steps and purification procedures. rasayanjournal.co.in The development of catalytic methods, especially those using earth-abundant and non-toxic metals, is also a central theme in green pyridazine synthesis. rasayanjournal.co.inbenthamdirect.com
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 4 Ethylpyridazine
The definitive identification and purity verification of synthetic compounds like 4-Ethylpyridazine rely on a suite of advanced analytical methods. Spectroscopic and chromatographic techniques provide unparalleled insight into the molecule's atomic-level structure, connectivity, and molecular mass. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise arrangement of proton and carbon atoms, while Mass Spectrometry (MS) offers exact molecular weight and information on fragmentation patterns, which together confirm the compound's identity.
Theoretical and Computational Chemistry Approaches in the Study of 4 Ethylpyridazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries, electronic properties, and reactivity, often with a favorable balance between accuracy and computational cost. DFT calculations for pyridazine (B1198779) derivatives have been used to understand the influence of substituents on the electronic and optical properties of the heterocyclic ring.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required for electronic excitation.
In computational studies of related heterocyclic systems, such as 1,4-diarylcyclopenta[d]pyridazines, DFT calculations (using functionals like B3LYP) have been employed to analyze the HOMO and LUMO orbitals. These analyses reveal how charge density is distributed and how it shifts upon electronic excitation. For 4-ethylpyridazine, the HOMO is expected to have significant contributions from the π-system of the pyridazine ring and the ethyl group, while the LUMO is likely to be a π* orbital centered on the electron-deficient pyridazine ring. The energy gap dictates the molecule's propensity to engage in charge-transfer interactions. Studies on similar molecules show that calculated energy gaps typically fall in the range of 4-5 eV, corresponding to absorption in the UV region.
Table 1: Illustrative HOMO-LUMO Data for Related Heterocyclic Compounds Note: Data for this compound is not available in the cited literature; these values are for related compounds to illustrate typical results from DFT calculations.
| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Pyridazine Derivative 1 | B3LYP/6-31G(d,p) | -6.83 | -1.65 | 5.18 | |
| Pyridazine Derivative 2 | B3LYP/6-31G(d,p) | -6.69 | -1.74 | 4.95 | |
| Isonicotinic Acid Hydrazide (related heterocycle) | B3LYP-D/6-311G(d,p) | -6.914 | -2.269 | 4.645 |
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).
For this compound, an MEP analysis would likely show the most negative potential localized around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them primary sites for hydrogen bonding and protonation. The hydrogen atoms of the ring and the ethyl group would exhibit positive potential. Such analyses, often performed at the B3LYP/6-31+g(d,p) level of theory, help in understanding intermolecular interactions.
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: DFT can predict Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts with high accuracy. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. Studies have shown that considering conformational isomers and using appropriate functionals can lead to mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR predictions. For this compound, theoretical calculations would help in assigning the specific chemical shifts for the protons and carbons of the ethyl group and the pyridazine ring.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transition energies and predicting UV-Vis absorption spectra. The method can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For heterocyclic compounds, functionals like B3LYP and CAM-B3LYP are commonly used. The predicted HOMO-LUMO gap provides a first approximation of the electronic transitions, with TD-DFT offering a more detailed spectrum. Calculations for this compound would be expected to show π-π* transitions characteristic of the aromatic pyridazine system.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound, which has a rotatable ethyl group. By simulating the molecule's behavior in different environments (e.g., in a vacuum, in water, or at an interface), MD can reveal preferred conformations, rotational energy barriers, and dynamic behavior.
While specific MD studies on this compound are not prominent in the literature, research on the analogous molecule 4-ethylpyridine (B106801) demonstrates the utility of this approach. In such simulations, large ensembles of molecules are modeled over time, allowing for the analysis of structural properties and molecular orientation. For this compound, MD simulations could elucidate how the ethyl group rotates relative to the pyridazine ring and how the molecule interacts with solvent molecules, providing insight into its solubility and behavior at interfaces.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.
The this compound scaffold could be investigated as a potential pharmacophore. Docking studies would involve placing this compound or its derivatives into the active site of a target protein to evaluate potential interactions. The scoring functions used in docking programs estimate the binding energy, with lower energy scores typically indicating more favorable binding. Key interactions often include hydrogen bonds (with the pyridazine nitrogens acting as acceptors), π-π stacking (involving the aromatic ring), and hydrophobic interactions (with the ethyl group). Although specific docking studies for this compound are not widely published, the methodology has been applied to countless heterocyclic ligands, including pyridine (B92270) and pyrimidine (B1678525) derivatives, to identify potential inhibitors for targets like kinases or reductases.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized molecules.
To develop a QSAR model for this compound derivatives, a dataset of related compounds with measured biological activity (e.g., IC₅₀ values) would be required. Various molecular descriptors—physicochemical, electronic, and structural—would be calculated for each compound. These descriptors, along with the activity data, are then used to build a mathematical model using statistical methods like multiple linear regression or machine learning algorithms. The resulting model can highlight which molecular features are crucial for activity. For instance, a 3D-QSAR model might reveal that positive electrostatic potential in one region and steric bulk in another are favorable for enhancing the biological effect, providing clear design principles for future synthesis. While no specific QSAR models for this compound were found, the approach is broadly applicable to designing novel bioactive agents based on this scaffold.
Computational Design of Novel this compound Derivatives
The rational design of novel molecules with specific desired properties is a cornerstone of modern medicinal and materials chemistry. Computational chemistry provides a powerful toolkit to design and evaluate new derivatives of a lead compound, such as this compound, in silico before their expensive and time-consuming synthesis. This approach accelerates the discovery process by prioritizing candidates with the highest probability of success. Methodologies like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are instrumental in the computational design of novel this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool for designing new derivatives. These models correlate the biological activity or a specific property of a series of compounds with their physicochemical properties, which are described by molecular descriptors. For pyridazine-based compounds, QSAR models have been successfully developed to predict their efficacy as anticancer, anti-inflammatory, or antimicrobial agents. ncats.ioekb.eg In a typical QSAR study for designing novel this compound derivatives, a dataset of known pyridazine analogs with measured biological activity would be used to build a predictive model.
The process involves calculating a wide range of molecular descriptors for each compound, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then employed to create an equation that links these descriptors to the observed activity. ncats.iocore.ac.uk Based on the insights from the QSAR model, which highlight the structural features that enhance or diminish activity, new this compound derivatives can be designed. For instance, if the model indicates that a higher electrostatic potential in a particular region of the molecule is beneficial, derivatives can be designed with substituents that achieve this.
Molecular docking is another crucial computational technique used to design novel derivatives by predicting how they will bind to a specific biological target, such as a protein receptor or an enzyme. researchgate.netdergipark.org.tr This method is particularly relevant for designing new therapeutic agents. The process involves computationally placing the designed this compound derivatives into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. researchgate.netnih.gov
For example, to design novel this compound-based inhibitors for a specific kinase, the crystal structure of the kinase would be obtained from a database like the Protein Data Bank (PDB). researchgate.net Novel derivatives of this compound would then be designed by adding various substituents at different positions on the pyridazine ring. These designed molecules are then docked into the active site of the kinase. The docking results provide information on the binding mode, key interactions (like hydrogen bonds and hydrophobic interactions), and the binding affinity. Derivatives that show favorable interactions and high binding affinities are prioritized for synthesis and further testing. researchgate.netacs.org
Table 1: Hypothetical Docking Scores and Predicted Activities of Designed this compound Derivatives
| Derivative | Substituent at C3 | Substituent at C5 | Substituent at C6 | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) |
|---|---|---|---|---|---|
| 4-EP-01 | -H | -Cl | -NH₂ | -8.5 | 50 |
| 4-EP-02 | -H | -F | -OH | -7.9 | 120 |
| 4-EP-03 | -CH₃ | -Cl | -NH₂ | -8.2 | 75 |
| 4-EP-04 | -H | -Br | -NH₂ | -8.9 | 30 |
| 4-EP-05 | -H | -Cl | -C(O)NH₂ | -9.2 | 15 |
Note: This table presents hypothetical data for illustrative purposes, based on typical outcomes of molecular docking and QSAR studies for pyridazine derivatives.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net In the context of designing new this compound derivatives, DFT calculations can provide valuable insights into their intrinsic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. researchgate.net
By performing DFT calculations on a series of designed this compound derivatives, researchers can predict their relative stabilities and reactivities. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. This information can guide the design of derivatives with specific reactivity profiles. For example, a study on pyridazine derivatives as corrosion inhibitors used DFT to calculate quantum chemical parameters like HOMO-LUMO energies and dipole moments to predict their inhibition efficiency. researchgate.net
Table 2: Selected Quantum Chemical Properties of Designed this compound Derivatives (Hypothetical DFT Data)
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 4-EP-01 | -6.2 | -1.5 | 4.7 | 3.1 |
| 4-EP-02 | -6.5 | -1.3 | 5.2 | 2.8 |
| 4-EP-03 | -6.1 | -1.6 | 4.5 | 3.3 |
| 4-EP-04 | -6.3 | -1.7 | 4.6 | 3.5 |
| 4-EP-05 | -6.0 | -1.9 | 4.1 | 4.0 |
Note: This table contains hypothetical data generated for illustrative purposes to represent typical outputs from DFT calculations on small organic molecules.
In an integrated computational design workflow, these methods are often used in a complementary fashion. QSAR might first be used to identify promising structural motifs. Then, a library of virtual this compound derivatives can be created and screened using molecular docking to identify potent binders. Finally, DFT calculations can be performed on the top-ranked candidates to refine the selection based on their electronic properties and reactivity before committing to their chemical synthesis and experimental validation.
Investigation of Biological Interactions and Mechanistic Insights of 4 Ethylpyridazine
Methodologies for Assessing Molecular Target Engagement and Modulation
Molecular target engagement is a foundational concept in drug discovery, confirming that a compound physically interacts with its intended biological target in a relevant environment. biorxiv.org A variety of biophysical and biochemical techniques are employed to measure and characterize this engagement, providing data on binding affinity, kinetics, and the functional consequences of the interaction. biorxiv.orgnih.gov For novel compounds like 4-Ethylpyridazine, these methods are essential for identifying and validating molecular targets.
In vitro enzyme assays are a primary method for screening and characterizing the interaction of a compound with a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine if it acts as an inhibitor or an activator. Fluorescence-based assays are commonly used due to their high sensitivity and suitability for high-throughput screening. bioivt.com They often employ fluorogenic substrates that become fluorescent upon being processed by the enzyme, allowing for continuous monitoring of enzyme activity. bioivt.com Both direct and time-dependent inhibition can often be assessed from a single assay. bioivt.com
While specific enzyme inhibition data for this compound is not extensively detailed in the available literature, studies on structurally similar compounds provide a framework for its potential activity. Pyridazine (B1198779) derivatives, in general, have been investigated for their ability to interact with and modulate the activity of various enzymes. ontosight.ai For instance, the closely related analog, 4-ethylpyridine (B106801), has been identified as a mixed-type inhibitor of ethylbenzene (B125841) dehydrogenase (EbDH). nih.gov The inhibitory effects were quantified to determine the inhibition constants, as detailed in the table below.
| Compound | Target Enzyme | Inhibition Type | Kic (µM) | Kiu (µM) |
|---|---|---|---|---|
| 4-Ethylpyridine (analog) | Ethylbenzene Dehydrogenase (EbDH) | Mixed | 14 ± 3.3 | 4.1 |
This table presents kinetic parameters for the inhibition of Ethylbenzene Dehydrogenase by the structural analog 4-Ethylpyridine. The inhibition was tested using a standard assay with ethylbenzene as the substrate. nih.gov
Receptor binding assays are fundamental in pharmacology for identifying and characterizing ligands that bind to specific receptors. umich.edu These studies often utilize radiolabeled ligands that have a known high affinity for the target receptor. umich.edurevvity.com The assay measures the ability of a test compound, such as this compound, to compete with the radioligand for binding to the receptor. A reduction in the signal from the radioligand indicates that the test compound has displaced it, demonstrating affinity for the receptor. umich.edu
Scintillation Proximity Assay (SPA) is a common format for these studies, where the receptor is immobilized on a bead containing a scintillant. revvity.com When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to stimulate light emission, which is then detected. revvity.com Unbound ligands are too far away to cause a signal. revvity.com While specific receptor binding profiles for this compound are not detailed, pyridazine derivatives are known to interact with various receptors. ontosight.ai Furthermore, related compounds like 2-N-ethylpyridine-2,3-diamine are hypothesized to bind to neurotransmitter receptors, suggesting a potential area of investigation for this compound.
To gain a deeper understanding of the binding event between a compound and its protein target, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. numberanalytics.comnih.gov These methods provide detailed information on binding affinity, stoichiometry, kinetics, and thermodynamics. numberanalytics.comnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. researchgate.net It works by immobilizing one binding partner (e.g., the protein target) on a sensor chip and flowing the other partner (e.g., this compound) over the surface. numberanalytics.com The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. numberanalytics.com This allows for the precise determination of kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off), from which the dissociation constant (K_d) can be calculated. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. biorxiv.org In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein target. numberanalytics.com The resulting heat change is measured after each injection, yielding information on the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction. nih.gov This thermodynamic data provides insight into the forces driving the interaction. numberanalytics.com
These powerful techniques are instrumental in building a complete picture of the molecular recognition between a compound like this compound and its protein targets. nih.gov
Cellular-Level Interaction Studies
Investigating the effects of a compound at the cellular level is crucial to bridge the gap between molecular interactions and physiological outcomes. These studies assess how a compound modulates cellular processes such as growth, viability, and programmed cell death.
Cell viability and proliferation assays are used to determine the effects of a compound on a population of cells. researchgate.net A common method is the MTT assay, a colorimetric technique that measures the metabolic activity of cells. chondrex.com In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. chondrex.comnih.gov Other similar assays use different tetrazolium salts like MTS, XTT, or WST-1. researchgate.netsci-hub.se
Studies on the pyridine (B92270) analogs of this compound have demonstrated significant effects on cell proliferation. The combined administration of 2-ethylpyridine (B127773) and 3-ethylpyridine (B110496) has been shown to perturb the proliferation of both non-tumorigenic lung cells (MRC5) and adenocarcinomic lung cells (A549). nih.gov The effects were found to be dose-dependent. nih.gov
| Compound(s) | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| 2-Ethylpyridine & 3-Ethylpyridine (analogs) | A549 (Lung Adenocarcinoma) | 10-6 M | Cytotoxic |
| 10-8 M to 10-10 M | Stimulatory (Dose-dependent) | ||
| 2-Ethylpyridine & 3-Ethylpyridine (analogs) | HUVEC & HMVEC (Endothelial Cells) | Attomolar to Femtomolar | Inhibited proliferation and induced cell death |
This table summarizes the observed effects of ethylpyridine analogs on the proliferation and viability of various human cell lines in vitro. nih.govoup.com
These findings indicate that compounds structurally related to this compound can significantly modulate cellular growth pathways, highlighting the importance of conducting similar cellular assays for this compound itself.
When a compound induces cell death, it is important to determine the mechanism, which is typically either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). evotec.com These two pathways are distinct and have different physiological implications. nih.gov Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases, which dismantle the cell in an orderly fashion without inducing an inflammatory response. mdpi.commicrobenotes.com Necrosis, in contrast, is a result of acute injury and involves cell swelling and lysis, releasing cellular contents and triggering inflammation. evotec.com
The most common method to distinguish between these pathways is through dual staining with Annexin V and a cell-impermeable DNA dye like Propidium Iodide (PI), followed by analysis with flow cytometry. evotec.com
Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. evotec.com
Propidium Iodide can only enter cells that have lost their membrane integrity, which is characteristic of late apoptotic and necrotic cells. evotec.com
This dual-staining allows for the quantification of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+). evotec.com
Apoptotic pathways are broadly categorized as intrinsic (mitochondrial) or extrinsic (death receptor). mdpi.commicrobenotes.com The intrinsic pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and activation of caspase-9. uniklinik-freiburg.de The extrinsic pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.commicrobenotes.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the final steps of cell death. microbenotes.com While related ethylpyridine compounds are known to cause cell death, specific studies detailing whether this compound induces apoptosis or necrosis, and by which specific molecular pathways, are required for a complete mechanistic understanding. nih.govoup.com
Studies on Intracellular Signaling Pathway Modulation (e.g., kinase cascades)
While specific studies detailing the direct modulation of intracellular signaling pathways by this compound are not extensively available in the public domain, patent literature provides valuable insights into the potential of its derivatives to interact with key signaling molecules. This suggests that the this compound scaffold is of interest in the development of modulators for specific pathological pathways.
Notably, derivatives of this compound have been investigated as inhibitors of the NLRP3 inflammasome and Inositol-requiring enzyme 1 (IRE1) . google.comjustia.com The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. google.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. A patent by Hoffmann-La Roche describes pyridazine derivatives, including a compound containing the this compound core, as inhibitors of NLRP3. google.com This suggests that compounds based on this scaffold could potentially interfere with the assembly or activation of the inflammasome, thereby exerting anti-inflammatory effects.
Another significant pathway where this compound derivatives have been implicated is the unfolded protein response (UPR) , specifically through the inhibition of IRE1. justia.com IRE1 is a key sensor of endoplasmic reticulum (ER) stress and, upon activation, initiates a signaling cascade to restore ER homeostasis. Chronic ER stress and sustained IRE1 activation are linked to various diseases, including cancer and metabolic disorders. A patent application discloses the use of 3,6-dichloro-4-ethylpyridazine (B178563) as a reactant in the synthesis of IRE1 inhibitors, indicating that the this compound moiety is a component of molecules designed to modulate this stress-response pathway. justia.com
The kinase activity of these potential targets can be assessed through various assay platforms. These assays are crucial for determining the potency and selectivity of inhibitor compounds. Common methods include TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays, such as LanthaScreen®, and mobility shift assays (MSA), which measure the enzymatic activity of kinases by detecting the phosphorylation of a substrate. google.comfrontiersin.org
Table 1: Potential Signaling Pathway Interactions of this compound Derivatives
| Derivative Class | Potential Target | Implicated Signaling Pathway | Potential Therapeutic Area | Reference |
| Substituted aminopyridazines | NLRP3 | Inflammasome Activation | Inflammatory Diseases, Alzheimer's Disease, Parkinson's Disease | google.com |
| Dichlorinated pyridazines | IRE1 | Unfolded Protein Response (UPR) | Cancer | justia.com |
Gene Expression Profiling and Proteomic Analysis in Response to Exposure
Gene expression profiling , often performed using DNA microarrays or RNA-sequencing, allows for the simultaneous measurement of the expression levels of thousands of genes. nih.govnih.gov This can reveal which cellular pathways are perturbed by a compound. For instance, if this compound or its derivatives interact with targets like NLRP3 or IRE1, one would expect to see changes in the expression of genes downstream of these pathways. This could include genes involved in inflammation, apoptosis, and cellular stress responses. frontiersin.orgucl.ac.uk
Proteomic analysis , on the other hand, provides a snapshot of the protein landscape within a cell or tissue at a given time. nih.govmdpi.com Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins, offering insights into changes in protein abundance, post-translational modifications, and protein-protein interactions upon exposure to a compound. nih.gov For a compound like this compound, proteomic studies could confirm the engagement of its molecular target and reveal off-target effects, providing a more comprehensive understanding of its biological activity. srce.hr
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Principles in Design
The preclinical assessment of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a critical step in drug discovery, helping to predict the behavior of a compound in a living organism. For this compound, while specific data is scarce, the general principles and methodologies for evaluating related heterocyclic compounds are well-established.
In Vitro Metabolic Stability and Permeability Studies
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. gd3services.comdrugbank.com In vitro assays using liver microsomes or hepatocytes are standard methods to determine a compound's intrinsic clearance and half-life. gd3services.com These studies are crucial for predicting in vivo clearance and oral bioavailability. For pyridazine derivatives, metabolic stability can be a key factor influencing their therapeutic potential. rjptonline.orgresearchgate.net
Permeability is the ability of a compound to cross biological membranes, such as the intestinal epithelium for oral absorption. In vitro models like the Caco-2 cell permeability assay are widely used to predict the intestinal absorption of drugs. gd3services.com
Table 2: Typical Parameters Measured in In Vitro ADME Studies
| Assay | Model System | Key Parameters Measured | Purpose |
| Metabolic Stability | Liver Microsomes, Hepatocytes | Half-life (t½), Intrinsic Clearance (CLint) | Predict in vivo metabolic clearance and bioavailability. |
| Permeability | Caco-2 cells, PAMPA | Apparent Permeability (Papp) | Predict intestinal absorption of orally administered drugs. |
| Plasma Protein Binding | Equilibrium Dialysis, Ultrafiltration | Percentage of unbound drug | Determine the fraction of drug available to interact with targets. |
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Models
In silico ADME prediction models are computational tools used in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. gd3services.com These models use the chemical structure of a molecule to predict properties like solubility, absorption, metabolism, and potential for toxicity. For pyridazine derivatives, in silico tools can help in the design of new analogs with improved drug-like properties. researchgate.net
Structure-Activity Relationship (SAR) Elucidation in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rjptonline.orgnih.gov For pyridazine derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. lifechemicals.com
The pyridazine ring is considered a "privileged structure" in drug discovery due to its ability to interact with multiple targets and its amenability to chemical modification. researchgate.net SAR studies on pyridazine derivatives have shown that substitutions at different positions on the ring can significantly impact their biological effects. For example, a study on thiopyridazine derivatives as activators of the glutamate (B1630785) transporter EAAT2 revealed that both the pyridazine ring and a 2-pyridyl group were essential for activity. lifechemicals.com Modifications to a benzylthioether substituent on these molecules led to derivatives with enhanced potency. lifechemicals.com
While a specific SAR study for this compound is not available, the general principles suggest that modifications to the ethyl group or substitutions at other positions on the pyridazine ring would likely alter its biological activity.
Phenotypic Screening Methodologies for Biological Activity Discovery
Phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the drug's molecular target. otavachemicals.comselleckchem.com This method is particularly useful for identifying compounds that act on novel targets or through complex mechanisms.
Phenotypic screening libraries, which can contain thousands of diverse small molecules, are used to screen for a wide range of biological activities. It is plausible that this compound or its derivatives could be included in such libraries. If a compound like this compound were identified as a "hit" in a phenotypic screen (e.g., for its ability to inhibit cancer cell growth or reduce inflammation), subsequent target deconvolution studies would be necessary to identify its mechanism of action.
Chemical Reactivity, Stability, and Advanced Physical Organic Studies of 4 Ethylpyridazine
Aromaticity and Tautomerism Studies of Pyridazine (B1198779) Ring System
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses aromatic character. uobabylon.edu.iqlibretexts.org Similar to benzene (B151609), the atoms in the pyridazine ring are sp2 hybridized, and the p-orbitals perpendicular to the ring plane contain a total of six π-electrons, fulfilling Hückel's rule for aromaticity. libretexts.org The lone pair of electrons on each nitrogen atom is not part of the aromatic system and resides in an sp2 hybrid orbital in the plane of the ring. wikipedia.orglibretexts.org This electron-deficient nature, arising from the electronegativity of the nitrogen atoms, reduces the π-electron density in the ring compared to benzene. uobabylon.edu.iq
Computational methods, such as the nucleus-independent chemical shift (NICS), are employed to quantify the aromaticity of such systems. Negative NICS values are indicative of aromatic character. ias.ac.in Studies on pyrazolopyridazin(on)es have shown that the aromaticity of the pyridazine ring is influenced by the substituents and the aromaticity of the fused pyrazole (B372694) ring, and vice versa. ias.ac.in
Tautomerism is a significant feature in substituted pyridazines, particularly in pyridazinones (hydroxypyridazines). sphinxsai.com Hydroxypyridazines, such as 3- and 4-hydroxypyridazine, predominantly exist in their oxo (pyridazinone) forms rather than the hydroxy forms. sphinxsai.comresearchgate.net For instance, studies on 6-(2-pyrrolyl)pyridazin-3-one have shown that it primarily exists in the pyridazin-3-one form. sphinxsai.com However, the position of the tautomeric equilibrium can be influenced by substituents. sphinxsai.com Detailed NMR spectroscopic studies, including 1H, 13C, and 15N NMR, are crucial for determining the predominant tautomeric form in solution. mdpi.com In some cases, X-ray crystallography provides definitive structural evidence of the solid-state tautomer. publish.csiro.au
Acid-Base Properties and Protonation Equilibria
The pyridazine ring system is weakly basic, with the non-bonding electron pairs on the nitrogen atoms being responsible for its basicity. wikipedia.orgsphinxsai.com The pKa of pyridazine is approximately 2.3. sphinxsai.com The introduction of a second nitrogen atom into the benzene ring to form pyridazine results in a significant decrease in basicity compared to pyridine (B92270) (pKa ≈ 5.23). sciepub.com This is attributed to the high electronegativity of the additional nitrogen atom. sciepub.com
Electron-donating groups can increase the basicity of the pyridazine ring. For example, 4-methylpyridazine (B73047) has a pKa of 2.93, which is higher than that of the parent pyridazine. sphinxsai.com The position of the second nitrogen atom also influences the pKa of the corresponding pyridazinium cations. sciepub.com
Protonation of pyridazine derivatives can be complex, especially in potentially tautomeric systems. publish.csiro.au Spectrophotometric and NMR methods are commonly used to determine the pKa values and the primary sites of protonation. rsc.orgrsc.org For instance, in 1H-imidazo[4,5-c]pyridazine, protonation occurs primarily at the N-2 position. rsc.orgrsc.org The study of protonation equilibria is important for understanding the behavior of these compounds in biological systems. rsc.org
Thermal and Photochemical Stability Investigations
The thermal stability of pyridazine derivatives can be significant. For example, certain derivatives of pyridazine with donor-acceptor structures have been shown to possess high thermal stability, with 5% weight loss temperatures exceeding 300°C. mdpi.com The decomposition temperature of related compounds like 3-chloro-4-ethylpyridazine (B580774) HCl has been predicted to be in the range of 210–230°C. vulcanchem.com The thermal stability of nitrogen-containing compounds can also be evaluated in the context of their effect on fuel stability. nasa.govgoogle.com
The photochemical behavior of pyridazines has been a subject of interest. Irradiation of pyridazine N-oxides can lead to isomerization and rearrangement reactions. researchgate.netpreprints.org For example, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide results in the formation of a pyrazole derivative. researchgate.net The reaction proceeds through a nitrene intermediate and a subsequent ring-opening and rearrangement cascade. researchgate.netresearchgate.net The solvent can play a crucial role in the outcome of these photochemical reactions. researchgate.net In some instances, photochemical reactions provide a synthetic route to pyridazine derivatives that are otherwise difficult to access. mdpi.com The photochemical stability of pyridazine derivatives is a key consideration in their potential applications in materials science.
Reaction Kinetics and Mechanism Elucidation
The study of reaction kinetics and mechanisms provides insight into the reactivity of 4-ethylpyridazine and its derivatives. Kinetic studies on the degradation of 4-ethylpyridine (B106801), a related compound, have shown that processes like the heterogeneous photo-Fenton reaction follow pseudo-first-order kinetics. mdpi.com The rate of such degradation reactions is influenced by factors like pH, catalyst concentration, and temperature. mdpi.com
Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the kinetics and thermochemistry of gas-phase reactions involving pyridazine derivatives. researchgate.netacs.org These studies can help to identify the most reactive sites and the dominant reaction channels at different temperatures. researchgate.net For example, in the reaction of 4-ethylpyridine with OH radicals, both addition to the ring and hydrogen abstraction are possible pathways, with the latter being dominant at higher temperatures. researchgate.net
Mechanistic studies of reactions involving the pyridazine ring are diverse. They include nucleophilic substitution reactions, where the mechanism can involve the formation of a σ-adduct (Meisenheimer complex) or a didehydro intermediate. wur.nl Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also important for the functionalization of the pyridazine ring, and understanding their mechanism is key to optimizing reaction conditions. mdpi.comorganic-chemistry.org Electrochemical studies, like cyclic voltammetry, can elucidate the mechanism of redox reactions involving pyridazine derivatives. researchgate.netelectrochemsci.org
Redox Chemistry of this compound and its Derivatives
The redox chemistry of pyridazine derivatives is an active area of research, with implications for their use in various applications, including materials science and catalysis. peacta.orgbyjus.comkhanacademy.orgncert.nic.inlibretexts.orgwikipedia.org The pyridazine ring is electron-deficient, which influences its electrochemical behavior. peacta.org
Cyclic voltammetry is a key technique for investigating the redox properties of these compounds. mdpi.com Studies on various pyridazine derivatives have shown that they can undergo reduction, often involving the cleavage of substituent bonds or the reduction of the heterocyclic ring itself. peacta.orgnih.gov For example, the electrochemical reduction of substituted pyridazines can lead to the formation of 1,2-dihydropyridazines, which can then rearrange or undergo further reduction to form pyrroles. researchgate.net The presence of electron-withdrawing or electron-donating groups on the pyridazine ring significantly affects the reduction potentials. peacta.org
Advanced Applications and Emerging Frontiers for Pyridazine Compounds
Role as Ligands in Coordination Chemistry and Metal Catalysis
The adjacent nitrogen atoms in the pyridazine (B1198779) ring make it an excellent bidentate ligand, capable of coordinating with a wide range of metal ions to form stable complexes. nih.govresearchgate.net This chelating ability is fundamental to its application in coordination chemistry and catalysis. Pyridazine derivatives are utilized to create diverse coordination complexes with varying geometries and nuclearities. researchgate.net
The electronic properties of the pyridazine ring, being highly π-deficient, influence the stability and reactivity of the resulting metal complexes. researchgate.netresearchgate.net This characteristic, combined with the strong σ-donor property of the nitrogen atoms, allows pyridazine-based ligands to stabilize metals in various oxidation states. researchgate.net Researchers have designed and synthesized numerous pyridazine-based ligands for specific applications, including the formation of supramolecular assemblies and coordination polymers. researchgate.net For example, polycondensed pyridazines have been shown to act as rigid N-donor multidentate ligands, suitable for creating open coordination polymers. researchgate.net
In the realm of metal catalysis, pyridazine ligands play a crucial role in modulating the activity and selectivity of catalytic systems. Transition metal complexes incorporating pyridazine derivatives have been explored for various catalytic transformations. liberty.eduacs.org The ability to tune the steric and electronic properties of the pyridazine ligand by introducing different substituents allows for the fine-tuning of the catalyst's performance. For instance, palladium-catalyzed cross-coupling reactions are frequently used to create substituted pyridazines, which can then act as ligands in further catalytic processes. researchgate.net
| Ligand Type | Metal Ion | Application Area | Research Finding |
| Polycondensed Pyridazines | Various | Supramolecular Chemistry | Act as rigid N-donor multidentate ligands for synthesizing open coordination polymers. researchgate.net |
| Bipyridazine | Various | Coordination Chemistry | Forms complexes with metals, though applications in drug design are less common. nih.gov |
| Pyridazine-based PNP ligands | Iridium | CO2 Hydrogenation | The ligand system is active in the catalytic hydrogenation of carbon dioxide. acs.org |
| Pyridine (B92270)/Pyrazine Amides | Copper(II) | Coordination Polymers | Form a variety of coordination polymers with diverse structural motifs and properties. mdpi.com |
Integration into Functional Materials (e.g., optoelectronics, sensors, polymers)
The unique electronic and photophysical properties of pyridazine compounds make them valuable building blocks for a variety of functional materials. pku.edu.cn Their inherent polarity and electron-deficient nature are particularly advantageous in the design of materials for optoelectronics. nih.govliberty.edu
Optoelectronics: Pyridazine derivatives are being incorporated into π-conjugated materials for applications in devices like solar cells and light-emitting diodes. researchgate.netrsc.org As organic semiconductors, pyridazines offer planar structures and tunable electronic properties. liberty.eduliberty.edu The incorporation of the pyridazine ring can influence the material's charge transport properties and energy levels (HOMO/LUMO), which are critical for device performance. rsc.orgmdpi.com
Sensors: The nitrogen atoms in the pyridazine ring can interact with various analytes, making pyridazine derivatives suitable for chemical sensor applications. For instance, a pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), demonstrates "turn-on" fluorescence in the presence of acid. acs.org This protonation of the pyridazine ring leads to significant changes in emission color, allowing for the sensitive detection of acids like trifluoroacetic acid (TFA). acs.org This property has been utilized to create sensor films for data encryption and decryption controlled by UV light. acs.org
Polymers: Pyridazine derivatives have been integrated into polymer structures to create materials with specific functionalities. routledge.com Polymer-supported synthesis methods have been developed for creating pyridazine derivatives, which can lead to higher reaction rates and more stable products. routledge.comoup.com These functional polymers have potential applications in various fields, leveraging the inherent properties of the embedded pyridazine moiety.
| Material Type | Pyridazine Derivative Example | Application | Key Property |
| Organic Semiconductor | Phenyl-pyridazine | Electronics | Planar, aromatic structure suitable for electronic applications. liberty.edu |
| Fluorescent Sensor | 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) | Acid Sensing | Exhibits multicolor "turn-on" fluorescence upon protonation. acs.org |
| Functional Polymer | Polymer-bound Pyridazines | Solid-phase Synthesis | Enables higher reaction rates and more stable attachment for synthesizing derivatives. routledge.comoup.com |
Applications in Agrochemical Research and Development
The pyridazine scaffold is a well-established pharmacophore in the agrochemical industry. wikipedia.org Due to their wide range of biological activities, pyridazine and pyridazinone derivatives are frequently used as core structures in the development of new, environmentally friendly crop protection agents. researchgate.net
Pyridazine derivatives have demonstrated efficacy across all major categories of pesticides:
Herbicides: The pyridazine structure is found in several commercial herbicides, including norflurazon, credazine, pyridafol, and pyridate. researchgate.netwikipedia.org These compounds interfere with essential biological processes in weeds, leading to their control.
Insecticides: Research has led to the discovery of pyridazine-based compounds with potent insecticidal properties. For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were found to be effective against aphids like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.gov
Fungicides: The pyridazine moiety is also present in fungicides such as diclomezine. researchgate.net Ongoing research continues to explore novel pyridazine derivatives for their antifungal activity. researchgate.net
The development of pyridazine-based agrochemicals is driven by the need for new modes of action to combat resistance and for compounds with more favorable environmental profiles. researchgate.net Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds. nih.gov
| Agrochemical Class | Example Compound | Target Pest/Weed | Reference |
| Herbicide | Norflurazon | Weeds | researchgate.net |
| Herbicide | Pyridate | Weeds | wikipedia.org |
| Insecticide | [6-(3-pyridyl)pyridazin-3-yl]amides | Aphids (Myzus persicae, Aphis gossypii) | nih.gov |
| Fungicide | Diclomezine | Fungi | researchgate.net |
Use as Synthetic Intermediates in Complex Molecule Synthesis
Beyond their direct applications, pyridazines serve as versatile synthetic intermediates for the construction of more complex molecules. researchgate.net Their reactivity allows for various chemical transformations, making them valuable building blocks in organic synthesis. The pyridazine ring can be a starting point for creating fused heterocyclic systems and other elaborate molecular architectures. ekb.eg
One common approach involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines to form the pyridazine core. wikipedia.org Once formed, the pyridazine ring can undergo further functionalization. For example, aza-Diels–Alder reactions of 1,2,3-triazines provide a regioselective method for preparing a wide range of pyridazine derivatives under neutral, metal-free conditions. acs.org These derivatives can then be elaborated into more complex target molecules.
Pyridazines are also used to synthesize fused ring systems like pyrido[3,4-c]pyridazines, which are scaffolds of interest in medicinal chemistry. mdpi.com Various synthetic strategies have been developed starting from pyridazine precursors to build these bicyclic and polycyclic structures. mdpi.com The inherent reactivity of the pyridazine ring and the ability to introduce functional groups at specific positions make it a strategic component in multistep synthetic sequences. researchgate.netcore.ac.uk
| Synthetic Strategy | Starting Material | Product Type | Significance |
| Condensation Reaction | 1,4-diketones and hydrazine (B178648) | Substituted Pyridazines | A fundamental method for constructing the pyridazine core. wikipedia.org |
| Aza-Diels–Alder Reaction | 1,2,3-Triazines | 6-Aryl-pyridazin-3-amines | Provides direct access to functionalized pyridazines under mild conditions. acs.org |
| Diaza–Wittig Reaction | 1,3-Diketones | Fused Pyridazines | A key step in a strategy to access novel biheterocyclic compounds. core.ac.uk |
| Cyclocondensation | 4-ethyl-pyridazine derivatives | Pyrido[3,4-c]pyridazinones | Utilized in the synthesis of fused heterocyclic systems. mdpi.com |
Future Directions and Interdisciplinary Research Opportunities in 4 Ethylpyridazine Chemistry
Development of Novel and Economically Viable Synthetic Routes
The development of efficient and cost-effective synthetic methodologies is paramount for advancing the study and application of 4-Ethylpyridazine. While classical methods for pyridazine (B1198779) synthesis, such as the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), provide a foundational approach, future research will likely focus on more sophisticated and sustainable strategies. wikipedia.orgnih.gov The adaptation of modern synthetic techniques to the specific synthesis of this compound can enhance yield, reduce waste, and allow for greater molecular diversity.
One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Stille, and Sonogashira couplings could be employed to introduce the ethyl group at the 4-position of a pre-functionalized pyridazine ring. This approach offers the advantage of mild reaction conditions and broad functional group tolerance, facilitating the synthesis of a diverse library of this compound derivatives.
Furthermore, the exploration of C-H activation strategies presents a highly atom-economical route. Direct ethylation of the pyridazine core at the C4 position would eliminate the need for pre-functionalization, thereby streamlining the synthetic process. Research in this area would need to address the challenge of regioselectivity to ensure the desired substitution pattern.
The table below summarizes potential synthetic strategies for this compound, highlighting their respective advantages and areas for future development.
| Synthetic Strategy | Description | Potential Advantages | Areas for Future Research |
| Classical Condensation | Reaction of a 1,4-dicarbonyl precursor bearing an ethyl group with hydrazine. | Well-established, readily available starting materials. | Improving yields and minimizing byproducts for large-scale synthesis. |
| Cross-Coupling Reactions | Coupling of a 4-halopyridazine with an ethylating agent (e.g., ethylboronic acid) using a metal catalyst. | High yields, functional group tolerance, and modularity. | Development of more sustainable and cost-effective catalysts. |
| C-H Activation | Direct introduction of an ethyl group onto the pyridazine ring at the C4 position. | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity and catalyst efficiency. |
| Aza-Diels-Alder Reactions | Cycloaddition of a diene with a dienophile containing the ethyl moiety to construct the pyridazine ring. organic-chemistry.org | Access to highly substituted pyridazines under neutral conditions. organic-chemistry.org | Design of suitable precursors for the specific synthesis of this compound. |
Economically, the viability of any synthetic route hinges on the cost of starting materials, reagents, and purification processes. Future research should therefore not only focus on novel chemical transformations but also on the use of inexpensive and readily available precursors. The development of one-pot or flow-chemistry processes could significantly reduce production costs and enhance the scalability of this compound synthesis.
Expansion of Biological Target Space and Mechanistic Understanding
The pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. slideshare.netnih.gov However, the specific biological targets and mechanisms of action for this compound remain largely unexplored. A systematic investigation into its bioactivity is a crucial future direction.
Initial efforts should involve high-throughput screening of this compound and its derivatives against a diverse panel of biological targets. This could include key enzymes, receptors, and ion channels implicated in various diseases. The unique electronic properties and steric bulk of the ethyl group at the 4-position may confer novel binding affinities and selectivities compared to other substituted pyridazines.
Pyridazine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. scirp.org Future studies could investigate the potential of this compound to inhibit specific CDKs. Similarly, the anti-inflammatory properties of some pyridazinones suggest that this compound could be a candidate for targeting inflammatory pathways, such as the cyclooxygenase (COX) enzymes or various cytokines. nih.gov
The table below outlines potential biological targets for this compound based on the known activities of the broader pyridazine class.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases | Oncology |
| Enzymes | Phosphodiesterases (PDEs), Thromboxane A2 Synthase | Cardiovascular Disease, Inflammation nih.gov |
| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Various |
| Microbial Targets | Bacterial and fungal enzymes, Viral proteins | Infectious Diseases nih.gov |
A deeper mechanistic understanding will require a combination of in vitro biochemical assays, cell-based studies, and in vivo animal models. Elucidating the precise molecular interactions between this compound and its biological targets through techniques like X-ray crystallography and computational modeling will be essential for rational drug design and lead optimization.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govspringernature.com These computational tools can be powerfully applied to accelerate the exploration of this compound's chemical space and predict the properties of its derivatives.
Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known chemical structures and their properties. nih.gov These models can then be used to design novel this compound derivatives with desired characteristics, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. This de novo design approach can significantly expand the chemical diversity of potential drug candidates beyond what is achievable through traditional medicinal chemistry.
Predictive ML models, on the other hand, can be developed to forecast a wide range of properties for virtual this compound compounds. These can include:
Biological Activity: Predicting the potency and selectivity of compounds against various targets.
ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles to identify candidates with favorable drug-like properties.
Physicochemical Properties: Estimating solubility, lipophilicity, and other properties that influence a compound's behavior.
By screening vast virtual libraries of this compound derivatives using these predictive models, researchers can prioritize the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. researchgate.net
Exploration of Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking interactions. nih.gov These features make this compound an attractive building block for the construction of well-defined supramolecular architectures.
The ethyl group at the 4-position can play a crucial role in directing the self-assembly process. Its size and hydrophobicity can influence the packing of molecules in the solid state and their aggregation behavior in solution. By systematically modifying the substituents on the pyridazine ring, it may be possible to tune the supramolecular structures and their properties.
Research has shown that pyridine-pyridazine oligomers can self-assemble into helical nanochannels capable of ion recognition and transport. rsc.org This suggests that this compound could be incorporated into similar systems to create functional nanomaterials. Potential applications of such self-assembled structures include:
Sensors: Designing materials that can selectively bind to and detect specific ions or small molecules.
Drug Delivery: Developing nanocarriers for the controlled release of therapeutic agents.
Catalysis: Creating organized assemblies that can catalyze chemical reactions with high efficiency and selectivity.
Bridging Fundamental Research with Translational Opportunities
The ultimate goal of chemical research is often to translate fundamental discoveries into practical applications that benefit society. For this compound, this means bridging the gap between basic research in synthesis and characterization and the development of new technologies and therapies.
The pyridazine moiety is already present in several commercial products, including herbicides and pharmaceuticals. wikipedia.org This provides a strong precedent for the translational potential of this compound derivatives. A clear roadmap for translation should involve interdisciplinary collaborations between academic researchers, industry partners, and clinical investigators.
Key steps in this process include:
Intellectual Property Protection: Securing patents for novel this compound compounds and their applications.
Preclinical Development: Conducting rigorous preclinical studies to evaluate the efficacy and safety of lead candidates in relevant disease models.
Process Development and Scale-Up: Optimizing the synthetic route for large-scale, cost-effective production in compliance with regulatory standards.
Clinical Trials: For therapeutic applications, advancing the most promising compounds through the various phases of human clinical trials.
By strategically aligning fundamental research with a clear translational vision, the full potential of this compound chemistry can be realized, leading to innovations in medicine, agriculture, and materials science.
Q & A
Q. What are the recommended synthetic pathways for 4-Ethylpyridazine, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound typically involves cyclization reactions or functionalization of pyridazine precursors. For example, alkylation of pyridazine derivatives using ethylating agents (e.g., ethyl halides) under controlled conditions (temperature: 60–80°C, solvent: DMF or THF) can yield the target compound. Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify side products (e.g., over-alkylation). Design of Experiments (DoE) methodologies, such as factorial designs, are critical for evaluating variables like catalyst loading, solvent polarity, and reaction time .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm substitution patterns and ethyl group integration.
- FT-IR : Identify pyridazine ring vibrations (~1600 cm⁻¹) and C-H stretching from the ethyl group (~2900 cm⁻¹).
- HPLC-PDA/GC-MS : Quantify purity (>95% recommended for biological assays).
- Elemental Analysis : Validate empirical formula (C₆H₈N₂).
Document all parameters (e.g., column type, mobile phase) to ensure reproducibility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Neutralize residues with dilute acetic acid before disposal.
Refer to Safety Data Sheets (SDS) for toxicity profiles (e.g., LD50 in rodents) and emergency procedures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites (e.g., nitrogen atoms in the pyridazine ring). Molecular Dynamics (MD) simulations assess solvent interactions and stability under varying pH conditions. Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What statistical approaches are suitable for resolving contradictions in bioactivity data for this compound derivatives?
- Meta-Analysis : Use Higgins’ I² statistic to quantify heterogeneity across studies. Values >50% indicate significant variability, necessitating subgroup analysis (e.g., by cell line or assay type) .
- Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets.
- Bayesian Modeling : Incorporate prior knowledge (e.g., SAR trends) to refine potency estimates .
Q. How can researchers design a mechanistic study to elucidate the role of the ethyl group in this compound’s pharmacological activity?
- Isosteric Replacement : Synthesize analogs (e.g., 4-methylpyridazine) and compare binding affinities via SPR or ITC.
- Molecular Docking : Map interactions between the ethyl group and target receptors (e.g., CRF-1 antagonists).
- Free-Energy Perturbation (FEP) : Quantify contribution of the ethyl moiety to binding energy .
Methodological Best Practices
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?
Q. What criteria determine whether a synthetic protocol for this compound is suitable for inclusion in a peer-reviewed journal?
- Yield : ≥70% for novel methods.
- Scalability : Demonstrate gram-scale synthesis.
- Green Chemistry Metrics : Report E-factor (kg waste/kg product) and atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
